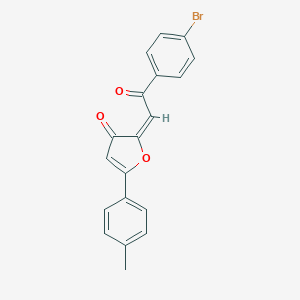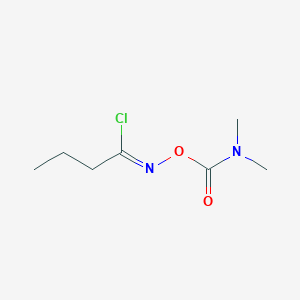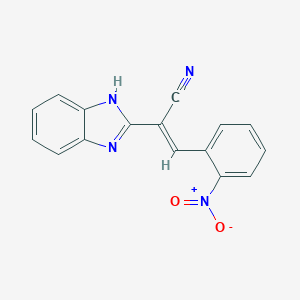
Phenylalanyl-threonyl-arginyl-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-threonyl-arginyl-phenylalaninamide (FTRPA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. FTRPA belongs to the class of peptides known as neuropeptides, which are involved in the regulation of physiological functions such as pain perception, stress response, and appetite regulation.
Mecanismo De Acción
The mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide is not fully understood, but it is believed to act through the modulation of neuropeptide receptors in the central nervous system. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to bind to the delta opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have anti-inflammatory effects, and it may also have a role in the regulation of appetite and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Phenylalanyl-threonyl-arginyl-phenylalaninamide in lab experiments is its specificity for the delta opioid receptor, which allows for the precise modulation of pain perception. However, one of the limitations of Phenylalanyl-threonyl-arginyl-phenylalaninamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on Phenylalanyl-threonyl-arginyl-phenylalaninamide. One area of research is the development of Phenylalanyl-threonyl-arginyl-phenylalaninamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of Phenylalanyl-threonyl-arginyl-phenylalaninamide in the regulation of appetite and metabolism. Additionally, further research is needed to fully understand the mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide and its potential therapeutic applications in pain management and other areas.
Métodos De Síntesis
Phenylalanyl-threonyl-arginyl-phenylalaninamide is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the precise control of the amino acid sequence and the purity of the final product. The synthesis of Phenylalanyl-threonyl-arginyl-phenylalaninamide involves the coupling of phenylalanine, threonine, arginine, and phenylalanine amide to form the peptide chain.
Aplicaciones Científicas De Investigación
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the major applications of Phenylalanyl-threonyl-arginyl-phenylalaninamide is in the field of pain management. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that Phenylalanyl-threonyl-arginyl-phenylalaninamide may be a potential treatment for chronic pain conditions.
Propiedades
Número CAS |
135014-49-2 |
|---|---|
Nombre del producto |
Phenylalanyl-threonyl-arginyl-phenylalaninamide |
Fórmula molecular |
C7H8ClF3N2O |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H40N8O5/c1-17(37)23(29)27(41)34-20(13-8-14-33-28(31)32)25(39)36-22(16-19-11-6-3-7-12-19)26(40)35-21(24(30)38)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-23,37H,8,13-16,29H2,1H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,39)(H4,31,32,33)/t17-,20+,21+,22+,23+/m1/s1 |
Clave InChI |
DKJIDMVTHCJNIY-GLBNMMOUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
Secuencia |
TRFF |
Sinónimos |
FTRFamide Phe-Thr-Arg-Phe-NH2 phenylalanyl-threonyl-arginyl-phenylalaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)



![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)